molecular formula C8H3Cl2NO2 B1293616 5,7-Dichloroisatin CAS No. 6374-92-1

5,7-Dichloroisatin

Cat. No. B1293616
Key on ui cas rn: 6374-92-1
M. Wt: 216.02 g/mol
InChI Key: AYGGQJHJRFZDFH-UHFFFAOYSA-N
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Patent
US04310677

Procedure details

20 parts of a 30 percent strength by weight solution of sodium methylate in methanol are added to 21.6 parts of 5,7-dichloroisatin in 300 parts of methanol at -10° C., resulting in a dark violet suspension of a bulky precipitate. 7 parts of 50 percent strength by weight hydrogen peroxide solution are then added at -3° C. and thereafter the mixture is stirred for one hour at room temperature. The solution is concentrated and the crystalline residue is mixed with water and filtered off. 17.6 parts (80% of theory) of methyl 3,5-dichloroanthranilate, of melting point 62°-63° C., are obtained.
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[CH:6]=[C:7]2[C:11](=[C:12]([Cl:14])[CH:13]=1)[NH:10]C(=O)C2=O.OO.[CH3:19][OH:20]>>[Cl:14][C:12]1[CH:13]=[C:5]([Cl:4])[CH:6]=[C:7]([C:1]([O:20][CH3:19])=[O:2])[C:11]=1[NH2:10] |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=C(C1)Cl)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a dark violet suspension of a bulky precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
ADDITION
Type
ADDITION
Details
the crystalline residue is mixed with water
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(C(=O)OC)=CC(=C1)Cl)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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